molecular formula C12H14N2S B2525351 1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine CAS No. 900641-34-1

1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine

Cat. No.: B2525351
CAS No.: 900641-34-1
M. Wt: 218.32
InChI Key: SHQUBDGUMVSAGB-UHFFFAOYSA-N
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Description

1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine typically involves the formation of the thiazole ring followed by the attachment of the phenyl and ethan-1-amine groups. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with aniline derivatives under specific conditions . Industrial production methods may involve multi-step synthesis processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine can be compared with other thiazole derivatives such as:

    Sulfathiazole: Known for its antimicrobial properties.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal agent.

    Bleomycin: An antineoplastic drug.

What sets this compound apart is its unique combination of the thiazole ring with the phenyl and ethan-1-amine groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-8(13)10-3-5-11(6-4-10)12-7-15-9(2)14-12/h3-8H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQUBDGUMVSAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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